molecular formula C17H14ClNO3 B2920183 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole CAS No. 327041-41-8

3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole

Cat. No.: B2920183
CAS No.: 327041-41-8
M. Wt: 315.75
InChI Key: DJGGVIODFWWDEC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole is a complex organic compound known for its unique structural features and diverse applications This compound is characterized by the presence of a chlorophenyl group, a dioxolane ring, and a benzo[c]isoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[c]isoxazole Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-nitrobenzyl derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with the benzo[c]isoxazole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dioxolane Ring: The dioxolane ring is typically introduced via a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[d]isoxazole: Similar structure but with a different isoxazole ring position.

    3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[e]isoxazole: Another positional isomer with distinct chemical properties.

  • **3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[f]isoxazole

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-17(20-8-9-21-17)12-4-7-15-14(10-12)16(22-19-15)11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGVIODFWWDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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